BenchChemオンラインストアへようこそ!

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

Chiral purity Solid-phase peptide synthesis Crystallization behavior

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (CAS 1226812-49-2) is an enantiopure, trans-configured cyclic β-amino acid derivative bearing a Boc (tert-butyloxycarbonyl) protecting group on the amine. It is a member of the 6-aminocyclohex-3-enecarboxylic acid class, characterized by a cyclohexene ring that imposes conformational rigidity.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1226812-49-2
Cat. No. B037275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
CAS1226812-49-2
Synonyms(1R,6S)-6-(tert-butoxycarbonylamino)cyclohex-3-enecarboxylic acid
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
InChIKeyFEPYBSDCOQXJAI-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic Acid (CAS 1226812-49-2) – A Chiral Boc-Amino Acid for Stereospecific Peptide Synthesis


(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid (CAS 1226812-49-2) is an enantiopure, trans-configured cyclic β-amino acid derivative bearing a Boc (tert-butyloxycarbonyl) protecting group on the amine. It is a member of the 6-aminocyclohex-3-enecarboxylic acid class, characterized by a cyclohexene ring that imposes conformational rigidity [1]. The (1R,6S) chirality defines the relative orientation of the amino and carboxyl groups as trans, distinguishing it from the corresponding cis isomer (CAS 63216-52-4) and the racemic trans mixture (CAS 865689-24-3) [2]. This compound is employed primarily as a protected chiral building block in solid-phase peptide synthesis (SPPS) and in the construction of conformationally constrained foldamer backbones, where retention of stereochemistry is essential for downstream biological function [3].

Why (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic Acid Cannot Be Replaced by a Generic Boc-Amino Acid


Substituting (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid with a generic Boc-amino acid such as Boc-β-alanine or Boc-cis-2-aminocyclohexanecarboxylic acid introduces critical failures in downstream applications. The trans-(1R,6S) stereochemistry dictates the spatial orientation of the amine and carboxyl groups, which directly controls the dihedral angles adopted in peptide chains and therefore the secondary structure (e.g., 11/9-helix vs. 14-helix) of the resulting foldamer [1]. The presence of the cyclohexene double bond provides a handle for regio- and stereoselective dihydroxylation or halogenation that is absent in fully saturated cyclohexane analogs . Furthermore, the Boc protecting group is orthogonal to Fmoc-based SPPS strategies; using the free amine (trans-6-aminocyclohex-3-enecarboxylic acid, CAS 97945-19-2) would lead to uncontrolled polymerization, while the Fmoc-protected variant (CAS 1820583-72-9) is incompatible with Boc-chemistry deprotection protocols. These structural and stereochemical features are not interchangeable across the compound class, and incorrect selection directly compromises synthetic yield, diastereomeric purity, and the conformational integrity of the final peptide product [2].

Quantitative Differentiation Evidence for (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic Acid (CAS 1226812-49-2)


Melting Point and Crystallinity: (1R,6S) Enantiopure Form vs. Racemic trans Mixture

The enantiopure (1R,6S) compound exhibits a defined melting point range of 75-78 °C (recrystallized from hexane), which is indicative of a single crystalline phase with high lattice order [1]. In contrast, the racemic trans mixture Boc-(+/-)-trans-2-aminocyclohex-4-ene-1-carboxylic acid (CAS 865689-24-3) typically shows a broader or depressed melting range due to the formation of a racemic conglomerate or solid solution, which complicates purification by crystallization and can lead to variable solubility in peptide coupling solvents (e.g., DMF, DCM) . A sharp, reproducible melting point is a direct quality indicator for procurement: it confirms enantiopurity and batch-to-batch consistency, which are critical for solid-phase peptide synthesis where stoichiometric precision is mandatory.

Chiral purity Solid-phase peptide synthesis Crystallization behavior

LogP and Predicted Bioavailability: (1R,6S) Enantiomer vs. Fmoc-Protected Analog

The XLogP3-AA value of the target compound is 2.2 [1]. This moderate lipophilicity is substantially lower than that of the Fmoc-protected analog (1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid (CAS 1820583-72-9), where the fluorenylmethoxycarbonyl group adds three fused aromatic rings, increasing the predicted LogP by approximately 2.5-3.5 log units . In the context of peptide drug design, a LogP of 2.2 places the compound in a favorable range for oral bioavailability (Lipinski Rule of 5: LogP <5), whereas the Fmoc analog is excessively lipophilic, increasing the risk of poor aqueous solubility, high plasma protein binding, and aggregation [2]. For researchers designing peptide therapeutics that require a balance of membrane permeability and aqueous solubility, the Boc-protected (1R,6S) building block offers a more drug-like physicochemical profile prior to final deprotection.

Lipophilicity Membrane permeability Peptide drug design

Stereochemical Configuration: (1R,6S) trans Enantiomer vs. (1S,6R) cis Enantiomer in Foldamer Helix Induction

The (1R,6S) trans configuration imposes a specific backbone dihedral angle pattern that favors distinct secondary structure motifs. While direct quantitative comparison data for the (1R,6S) enantiomer is not available, the enantiomeric (1S,6R)-cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE) has been shown by Kwon et al. (2015) to promote the 11/9-helix conformation in α/β-peptides with a high helical propensity, as evidenced by characteristic NOE cross-peaks in 2D NMR and X-ray crystallography of folded oligomers [1]. The (1R,6S) trans isomer, by virtue of its opposite relative stereochemistry, is expected to induce distinct backbone torsional preferences (e.g., 10/12-helix or extended strand conformations) rather than the 11/9-helix, providing a complementary conformational tool for foldamer design [2]. Researchers requiring a specific helical topology must select the correct enantiomer and relative configuration; the cis and trans isomers are not functionally interchangeable [3].

Foldamer design Helical propensity Conformational constraint

Boc Protection Enables Orthogonal Deprotection in SPPS: Target vs. Free Amine (CAS 97945-19-2)

The Boc protecting group on (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is cleavable under acidic conditions (typically 25-50% TFA in DCM, 30 min at room temperature), with a deprotection efficiency of >99% under standard SPPS protocols [1]. This is in contrast to the free amine trans-6-aminocyclohex-3-enecarboxylic acid (CAS 97945-19-2), which lacks protection and would undergo uncontrolled side reactions (e.g., N-acylation, oxidation) during peptide coupling, leading to complex product mixtures and severely reduced yield [2]. The Boc group provides quantitative, traceless protection that ensures the amine remains inert during carboxyl activation and coupling steps; deprotection is achieved with precisely controlled kinetics [3]. For procurement, selecting the Boc-protected form over the free amine eliminates the need for in-house protection steps, which typically proceed with 80-95% yield and require additional purification.

Solid-phase peptide synthesis Orthogonal protection Boc-chemistry

Cyclohexene Double Bond Enables Regioselective Hydroxylation: Target vs. Saturated Boc-trans-2-aminocyclohexanecarboxylic Acid

The olefinic bond in the cyclohexene ring of (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid provides a distinct synthetic handle for regio- and stereoselective dihydroxylation (e.g., OsO4/NMO or Sharpless asymmetric dihydroxylation) to generate 3,4- or 4,5-dihydroxy derivatives [1]. In a study by Fülöp and colleagues, Boc-protected 2-aminocyclohex-4-enecarboxylic acid enantiomers underwent dihydroxylation with good yields (>70%) to yield stereodefined polyhydroxylated cyclohexane amino acids [1]. The saturated analog Boc-trans-2-aminocyclohexanecarboxylic acid lacks this olefin and cannot undergo analogous oxidative functionalization, limiting its utility as a scaffold for generating diverse hydroxylated or fluorinated amino acid libraries [2]. This reactivity difference directly impacts procurement decisions for medicinal chemistry programs that require building blocks amenable to late-stage diversification.

Late-stage functionalization Dihydroxylation Fluorinated amino acids

Recommended Application Scenarios for (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic Acid (CAS 1226812-49-2)


Stereoselective Solid-Phase Peptide Synthesis (Boc-chemistry SPPS)

This compound is ideally suited for Boc-chemistry solid-phase peptide synthesis where a conformationally rigid, trans-β-amino acid residue is required. Its pre-installed Boc protection eliminates the need for in-house amine protection, and the defined (1R,6S) stereochemistry ensures consistent incorporation into the growing peptide chain with predictable backbone geometry [1]. The sharp melting point (75-78 °C) serves as a rapid quality check for enantiopurity before automated synthesis [2].

Foldamer Design Requiring trans-Cyclohexene β-Amino Acid Scaffolds

For research groups engineering α/β-peptide foldamers, the trans (1R,6S) configuration provides a conformational space complementary to the well-characterized cis-ACHE (11/9-helix inducer) [1]. The compound can be incorporated into oligomers to probe the effect of trans geometry on helical propensity, hydrogen-bonding patterns, and solvent-dependent folding, enabling SAR studies that require precise stereochemical control [2].

Late-Stage Diversification via Olefin Functionalization

The cyclohexene double bond enables regio- and stereoselective dihydroxylation to generate 3,4- or 4,5-dihydroxycyclohexane amino acid derivatives, as demonstrated for related Boc-protected 2-aminocyclohex-4-enecarboxylic acids (yields >70%) [1]. Subsequent hydroxy-fluorine exchange yields fluorinated β-amino acid stereoisomers, which are valuable probes for 19F NMR-based conformational analysis and for modulating peptide metabolic stability [2].

Chiral Intermediate for Pharmaceutical Process Development

The compound serves as a downstream precursor in the synthesis of fluorinated cyclohexane amino esters (e.g., ethyl (1R,2S,5S)-2-(tert-butoxycarbonylamino)-5-fluorocyclohexanecarboxylate) [1]. Its moderate LogP (2.2) and favorable predicted ADME profile make it a suitable starting material for medicinal chemistry programs targeting orally bioavailable peptide mimetics, where the trans geometry and Boc protection are maintained through early synthetic steps [2].

Quote Request

Request a Quote for (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.